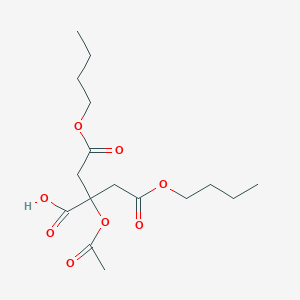![molecular formula C22H22F3N B15292190 (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine is a complex organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves multiple steps, including the formation of the naphthalene ring, introduction of the trifluoromethyl group, and amination. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process is crucial for introducing the trifluoromethyl group, which plays a significant role in the compound’s properties.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthalene oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amine group’s ability to form hydrogen bonds, enables the compound to interact with specific molecular pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine
- (2R)-N-[(1R)-1-phenylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Uniqueness
The uniqueness of (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine lies in its combination of a naphthalene ring and a trifluoromethyl group. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C22H22F3N |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16+/m0/s1 |
Clave InChI |
SEVZPXQQXHZTBG-JKSUJKDBSA-N |
SMILES isomérico |
C[C@@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


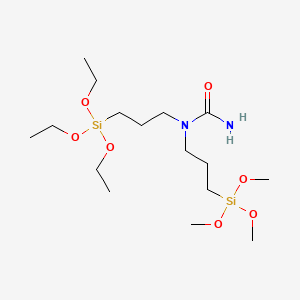

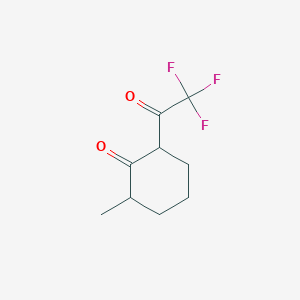

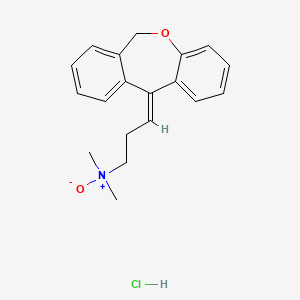
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
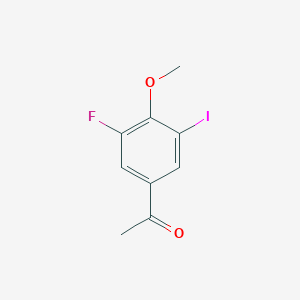
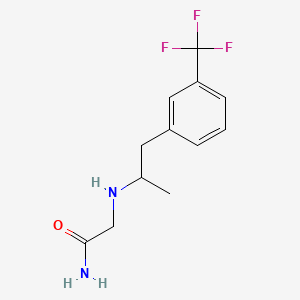

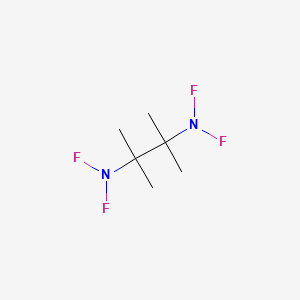
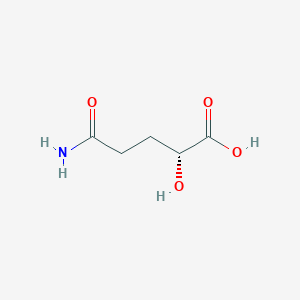
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
